
9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant applications in medicinal chemistry, particularly as antiviral or anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine typically involves the protection of ribofuranose sugars and the subsequent coupling with purine bases. The benzoyl groups are used to protect the hydroxyl groups of the ribofuranose during the reaction. The methyl group is introduced to the ribofuranosyl moiety to enhance the compound’s stability and biological activity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups to the ribofuranosyl moiety.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of nucleic acid analogs.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids, leading to chain termination or mutations.
Medicine
Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, such compounds are essential for drug development and production. They are often used in high-throughput screening assays to identify potential therapeutic agents.
作用机制
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids. Once incorporated, they can inhibit nucleic acid synthesis by causing chain termination or introducing mutations. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine
- 9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-9H-purin-2-amine
Uniqueness
The presence of the 2-C-methyl group in 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine enhances its stability and biological activity compared to similar compounds. This modification can lead to improved pharmacokinetic properties and increased efficacy in medicinal applications.
属性
分子式 |
C32H27N5O7 |
|---|---|
分子量 |
593.6 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25?,30-,32+/m1/s1 |
InChI 键 |
GXGGEVLLHVPIBG-HTNXJRNASA-N |
手性 SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=C(N=C54)N)OC(=O)C6=CC=CC=C6 |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
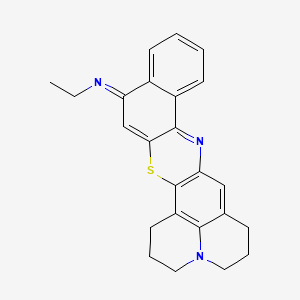
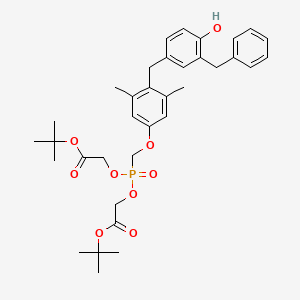

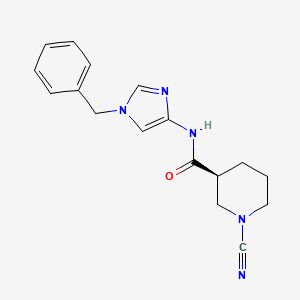
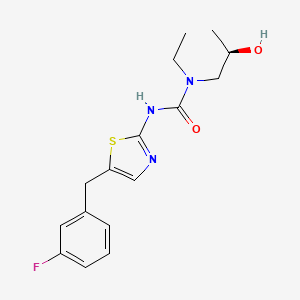
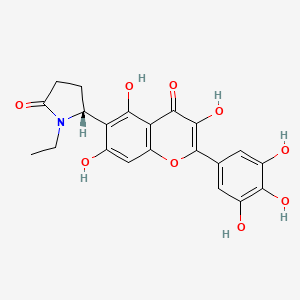
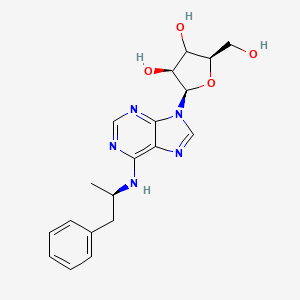
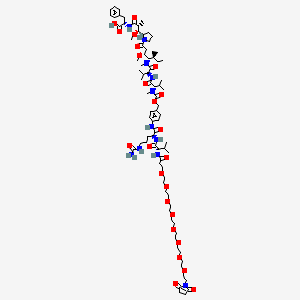
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
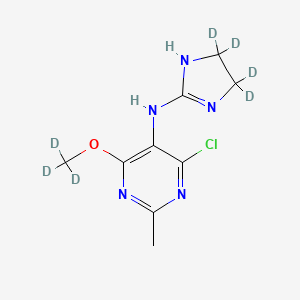

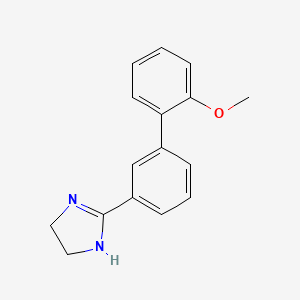
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
